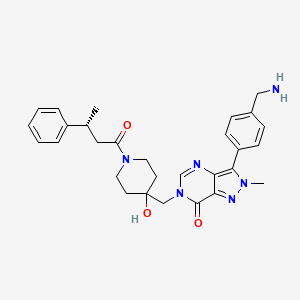

USP7-IN-2

Beschreibung

Eigenschaften

Molekularformel |

C29H34N6O3 |

|---|---|

Molekulargewicht |

514.6 g/mol |

IUPAC-Name |

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m1/s1 |

InChI-Schlüssel |

DGHAUZFDWIZFRM-HXUWFJFHSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

USP7-IN-4; USP7IN4; USP7 IN 4; USP7IN-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of USP7 Inhibitor FT671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis.[1][2][3][4] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[2][5] One of its most critical substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5][6][7][8] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a mechanism often exploited by cancer cells to evade apoptosis and proliferate.[3][5][6] This guide provides a detailed overview of the mechanism of action of FT671, a potent and selective non-covalent inhibitor of USP7.

Core Mechanism of Action: Allosteric Inhibition

FT671 is a non-covalent inhibitor that binds to the catalytic domain of USP7.[5][9] Co-crystal structures have revealed that FT671 targets a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[5] This binding site is distinct from that of other USP deubiquitinases, contributing to the inhibitor's selectivity.[5] By occupying this pocket, FT671 competitively and allosterically hinders the binding of ubiquitin to the catalytic triad (B1167595) of USP7, thereby inhibiting its enzymatic activity.[10]

Biochemical and Cellular Activity of FT671

The inhibitory potency of FT671 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of FT671

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 52 nM | USP7 Catalytic Domain (USP7cd) | Ubiquitin-Rhodamine Assay | [5][6][9] |

| IC50 | 69 nM | USP7 (residues 208-1102) | Ubiquitin-Rhodamine Assay | [5] |

| Kd | 65 nM | USP7 Catalytic Domain (USP7cd) | Surface Plasmon Resonance (SPR) | [5][6][9] |

Table 2: Cellular Activity of FT671

| Cell Line | Assay Type | Endpoint | Result | Reference |

| HCT116 | Western Blot | p53 protein levels | Increased | [5][6] |

| U2OS | Western Blot | p53 protein levels | Increased | [5][6] |

| IMR-32 | Western Blot | N-Myc degradation, p53 upregulation | Observed | [5][6] |

| MM.1S | Western Blot | p53 stabilization | Observed | [6] |

| MM.1S | Cell Viability Assay | Inhibition of tumor growth | Dose-dependent inhibition | [6][10] |

Signaling Pathway Modulation

The primary consequence of USP7 inhibition by FT671 is the destabilization of its substrates. This leads to a cascade of downstream effects, most notably the reactivation of the p53 tumor suppressor pathway.

The USP7-MDM2-p53 Axis

Under normal conditions, USP7 deubiquitinates and stabilizes MDM2.[3][7] MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[4][5][6][8] Inhibition of USP7 by FT671 disrupts this cycle. The subsequent degradation of MDM2 leads to the accumulation and stabilization of p53.[5][6] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes like BBC3 (encoding PUMA).[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 8. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FT671 | DUB | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Discovery and Synthesis of USP7-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and immune response. The inhibition of USP7 offers a promising strategy for the destabilization of oncogenes and the reactivation of tumor suppressor pathways. Among the numerous inhibitors developed, USP7-IN-2, chemically identified as 4-(3-chloro-4-cyanophenyl)-N-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)benzamide, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and biological context.

A Note on the Origin of this compound: Extensive literature searches indicate that "this compound" is primarily a designation used by commercial chemical suppliers. The original discovery and detailed characterization of this specific compound do not appear to be publicly available in peer-reviewed scientific literature under this name. Consequently, this guide is curated from an analysis of related USP7 inhibitor discovery programs and general principles of medicinal chemistry and pharmacology, rather than a direct exposition of a dedicated research paper on this compound.

The Landscape of USP7 Inhibitor Discovery

The development of potent and selective USP7 inhibitors has been an area of intense research. Early efforts led to the identification of several chemical scaffolds that demonstrated inhibitory activity against USP7. These efforts have largely focused on targeting the catalytic domain of the enzyme, either through covalent or non-covalent interactions. More recent strategies have also explored allosteric inhibition, targeting sites distinct from the active site to achieve greater selectivity.

The general workflow for the discovery of a novel inhibitor like this compound would typically follow a structured path.

Caption: A generalized workflow for the discovery and development of a novel small molecule inhibitor.

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound from a primary research article is not available, a plausible retrosynthetic analysis can be proposed based on its chemical structure: 4-(3-chloro-4-cyanophenyl)-N-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)benzamide. The synthesis would likely involve the coupling of three key fragments: a substituted benzoyl chloride, a piperazine (B1678402) intermediate, and a substituted benzamide.

Proposed Key Synthetic Steps:

-

Formation of the Piperazine-Sulfonamide Intermediate: This would likely involve the reaction of piperazine with a sulfonyl chloride derivative of 4-(3-chloro-4-cyanophenyl)benzoic acid.

-

Acylation of the Piperazine: The resulting piperazine-sulfonamide would then be acylated with 2,6-difluorobenzoyl chloride to yield the final product.

The specific reaction conditions, such as solvents, temperatures, and catalysts, would be crucial for optimizing the yield and purity of the final compound.

Biological Activity and Mechanism of Action

Given its classification as a USP7 inhibitor, this compound is presumed to exert its biological effects by inhibiting the deubiquitinating activity of the USP7 enzyme. This inhibition leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation.

Key Signaling Pathways Modulated by USP7 Inhibition

The therapeutic potential of USP7 inhibitors stems from their ability to modulate several critical signaling pathways, most notably the p53-MDM2 axis.

-

The p53-MDM2 Pathway: In many cancers, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. USP7 deubiquitinates and stabilizes MDM2. Inhibition of USP7 leads to the degradation of MDM2, which in turn allows for the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Caption: The role of USP7 in the p53-MDM2 signaling pathway and the effect of inhibition.

-

Other Potential Pathways: Beyond the p53-MDM2 axis, USP7 is known to regulate a multitude of other substrates involved in various cellular processes. These include proteins involved in the DNA damage response (e.g., Claspin, RAD18), epigenetic regulation (e.g., DNMT1, UHRF1), and other oncogenic pathways. Therefore, the effects of this compound are likely to be pleiotropic.

Quantitative Data

Without the primary publication, it is not possible to provide a table of quantitative data (e.g., IC50, EC50, pharmacokinetic parameters) specifically for this compound. For context, highly potent USP7 inhibitors discovered through dedicated research programs often exhibit IC50 values in the low nanomolar range in biochemical assays and demonstrate cellular activity in the sub-micromolar to low micromolar range.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a general protocol for assessing the biochemical activity of a USP7 inhibitor is provided below.

General Protocol: In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)

-

Reagents and Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the assay plate, add a small volume of the diluted compound to each well.

-

Add the USP7 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over time.

-

Calculate the reaction rate for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Conclusion

The Intricate Dance of Structure and Activity: A Technical Guide to 2-Aminopyridine-Based USP7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune response. The development of small molecule inhibitors of USP7 is a key focus of modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of USP7 inhibitors built on a 2-aminopyridine (B139424) scaffold, exemplified by the GNE-6640 series. This document details the quantitative impact of structural modifications on inhibitory activity, provides comprehensive experimental protocols for their evaluation, and visualizes the key biological and experimental pathways.

Structure-Activity Relationship of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold has proven to be a fertile ground for the development of potent and selective USP7 inhibitors. A systematic exploration of substitutions at various positions of this core has elucidated key structural features that govern inhibitory activity. The following table summarizes the structure-activity relationship of a series of 2-aminopyridine derivatives, with GNE-6640 serving as a key reference compound.[1][2]

| Compound | R1 | R2 | R3 | USP7 IC50 (μM) |

| GNE-6640 (Lead) | H | H | H | (Reference) |

| 1 | H | H | H | >50 |

| 2 | OMe | H | H | >50 |

| 3 | H | OMe | H | >50 |

| 4 | H | H | OMe | >50 |

| 5 | Cl | H | H | 30.2 ± 0.3 |

| 6 | H | Cl | H | 25.4 ± 0.5 |

| 7 | H | H | Cl | 7.6 ± 0.1 |

| 8 | Br | H | H | 28.9 ± 0.4 |

| 9 | H | Br | H | 24.3 ± 0.2 |

| 10 | H | H | Br | 10.3 ± 0.3 |

| 11 | Me | H | H | 45.3 ± 0.6 |

| 12 | H | Me | H | 35.8 ± 0.1 |

| 13 | H | H | Me | 19.4 ± 0.2 |

| 14 | F | H | H | 17.0 ± 0.2 |

| 15 | H | F | H | 15.1 ± 0.1 |

| 16 | H | H | F | 12.8 ± 0.4 |

| 17 | CN | H | H | >50 |

| 18 | H | CN | H | >50 |

| 19 | H | H | CN | 22.1 ± 0.3 |

| 20 | NO2 | H | H | >50 |

| 21 | H | H | NO2 | 11.6 ± 0.5 |

| 22 | H | OCF3 | H | 20.1 ± 0.2 |

| 23 | H | H | OCF3 | 15.7 ± 0.3 |

| 24 | H | OCHF2 | H | 23.4 ± 0.4 |

| 25 | H | H | OCHF2 | 18.9 ± 0.1 |

| 26 | H | H | SO2Me | 40.5 ± 0.5 |

Data synthesized from "Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors".[1][2]

Key Signaling Pathways Involving USP7

USP7 is a central node in several critical signaling pathways. Its inhibition can have profound effects on cellular processes, most notably the p53-MDM2 tumor suppressor axis. The following diagrams illustrate the pivotal role of USP7 in these pathways.

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency and mechanism of action is paramount in drug discovery. This section provides detailed methodologies for key in vitro and cellular assays.

Biochemical Assay: Ub-AMC Cleavage Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of USP7.

Objective: To determine the IC50 value of a test compound against purified USP7 enzyme.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by USP7 results in an increase in fluorescence, which is proportional to enzyme activity.

Materials:

-

Purified recombinant human USP7 enzyme

-

Ub-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

Test compounds dissolved in DMSO

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Add 5 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of USP7 enzyme solution (final concentration typically 0.5-1 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 10 µL of Ub-AMC substrate solution (final concentration typically 100-500 nM) to each well.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Cell Viability (CellTiter-Glo®)

This assay assesses the effect of USP7 inhibition on the viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cellular context.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MM.1S)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

96-well, opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the diluted compound solutions or medium with DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][4][5]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4][5]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the compound concentration to determine the GI50 value.

Cellular Assay: Western Blot for p53 and MDM2 Levels

This assay confirms the on-target effect of USP7 inhibitors by measuring the levels of key downstream proteins.

Objective: To qualitatively or quantitatively assess the stabilization of p53 and degradation of MDM2 following treatment with a USP7 inhibitor.

Procedure:

-

Plate cells and treat with the test compound as described for the cell viability assay. A typical treatment duration for observing changes in p53 and MDM2 levels is 4-24 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in p53 and MDM2 protein levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for inhibitor screening and characterization.

This comprehensive guide provides a foundational understanding of the structure-activity relationships governing a key class of 2-aminopyridine-based USP7 inhibitors. The detailed experimental protocols and visual representations of signaling and experimental workflows offer valuable resources for researchers dedicated to the development of novel therapeutics targeting USP7. Continued exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

References

Unveiling the Binding Landscape of USP7 Inhibitors: A Technical Guide

Introduction

Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme, has emerged as a critical target in drug discovery, particularly in oncology. Its role in regulating the stability of crucial proteins involved in cell cycle progression and tumor suppression, most notably the p53-MDM2 axis, has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth exploration of the binding site of a representative USP7 inhibitor, serving as a valuable resource for researchers, scientists, and drug development professionals. While the specific inhibitor "USP7-IN-2" was not identified in publicly available literature, this guide will focus on a well-characterized, non-covalent inhibitor, FT671 , to illustrate the principles of USP7 inhibition, binding site interactions, and the experimental methodologies employed in their characterization.

The Allosteric Binding Site of FT671 on USP7

Structural and biochemical studies have revealed that USP7 possesses multiple druggable pockets. FT671 binds to a distinct allosteric site located approximately 12 Å from the catalytic center of USP7.[1] This pocket is situated at the junction of the palm and thumb subdomains of the USP7 catalytic domain.[2][3] The binding of FT671 to this site stabilizes an inactive conformation of the enzyme, thereby preventing the binding of ubiquitin and inhibiting its deubiquitinase activity.[1][4]

Co-crystal structures of USP7 in complex with FT671 (PDB ID: 5NGE) have provided detailed atomic-level insights into the binding interactions.[2][3] The inhibitor occupies a dynamic pocket near the catalytic center, a pocket that is not present in either the apo or ubiquitin-bound forms of the enzyme, highlighting the plasticity of USP7.[3] Key residues within this allosteric pocket that interact with FT671 include those from the "switching loop," which plays a crucial role in the catalytic activity of USP7.[2]

Quantitative Binding Data for FT671

The affinity and inhibitory potency of FT671 against USP7 have been quantified through various biochemical and biophysical assays. A summary of this data is presented in the table below.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (USP7CD) | 52 nM (s.e.m. range: 29-94) | Ubiquitin-rhodamine assay with USP7 catalytic domain (residues 208-560) | [2] |

| IC50 (USP7C-term) | 69 nM (s.e.m. range: 39-120) | Ubiquitin-rhodamine assay with C-terminal construct of USP7 (residues 208-1102) | [2] |

| Kd | 65 nM (s.e.m. range: 45-92) | Surface Plasmon Resonance (SPR) with USP7 catalytic domain | [2] |

Experimental Protocols

The characterization of the binding site and affinity of USP7 inhibitors like FT671 involves a combination of structural biology, biochemistry, and biophysics techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of USP7 in complex with the inhibitor to identify the binding site and key molecular interactions.

Methodology:

-

Protein Expression and Purification: The catalytic domain of human USP7 (e.g., residues 208-560) is expressed in a suitable expression system, such as E. coli, and purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

-

Crystallization: The purified USP7 catalytic domain is crystallized using vapor diffusion methods (sitting or hanging drop). This involves screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain diffraction-quality crystals.

-

Soaking or Co-crystallization: The inhibitor (e.g., FT671) is introduced to the crystals by either soaking the apo-crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.

-

Data Collection: The crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known USP7 structure as a search model. The model is then refined against the diffraction data to yield the final structure of the USP7-inhibitor complex.[5][6]

Ubiquitin-Rhodamine 110 Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the compound against USP7.

Methodology:

-

Reagents and Materials: Recombinant human USP7 enzyme, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20), test compound (e.g., FT671), DMSO, and 384-well plates.

-

Compound Plating: A serial dilution of the test compound is prepared in DMSO and dispensed into the assay plates.

-

Enzyme and Substrate Preparation: Solutions of USP7 enzyme and Ub-Rho110 substrate are prepared in the assay buffer.

-

Reaction and Measurement:

-

The USP7 enzyme solution is added to the wells containing the test compound and incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of the Ub-Rho110 substrate.

-

The increase in fluorescence, resulting from the cleavage of the rhodamine 110 from ubiquitin, is monitored over time using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

-

Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity (Kd) and kinetics of the inhibitor to USP7.

Methodology:

-

Immobilization: Purified USP7 protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.

-

Detection: The binding of the inhibitor to the immobilized USP7 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these kinetic parameters.[2]

Signaling Pathways and Experimental Workflows

The inhibition of USP7 by compounds like FT671 has significant downstream effects on cellular signaling pathways, primarily the p53-MDM2 pathway.

Caption: The USP7-MDM2-p53 signaling pathway and the effect of FT671.

A typical workflow for the characterization of a novel USP7 inhibitor is depicted below.

References

An In-depth Technical Guide to the Allosteric Inhibition of USP7 by Small-Molecule Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumor suppression and cell cycle control.[1][2][3][4] This guide provides a detailed technical overview of the allosteric inhibition of USP7, with a focus on the mechanisms and methodologies used to characterize potent and selective inhibitors.

Core Concepts of USP7 Function and Inhibition

USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][5] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3][5][6][7] Under normal cellular conditions, USP7 stabilizes MDM2, which in turn keeps p53 levels low.[6][7] In many cancers, this pathway is dysregulated, and inhibiting USP7 has been shown to destabilize MDM2, leading to the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in tumor cells.[1][5][8][9]

Allosteric inhibitors of USP7 offer a promising therapeutic strategy. Unlike inhibitors that target the highly conserved catalytic site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents its activity.[3][8][10][11] This can lead to greater selectivity and potentially fewer off-target effects.[8] Structural studies have revealed a previously undisclosed allosteric binding site near the catalytic center of USP7.[1][12] Binding of an allosteric inhibitor to this pocket can sterically hinder the binding of ubiquitin and disrupt the proper alignment of the catalytic triad (B1167595) (Cys223-His464-Asp481), thereby inhibiting the enzyme's function.[1][10]

Quantitative Data on Allosteric USP7 Inhibitors

The development of potent and selective allosteric inhibitors of USP7 has been a significant focus of research. The following tables summarize key quantitative data for some of the well-characterized inhibitors.

Table 1: Biochemical Potency and Binding Affinity of Allosteric USP7 Inhibitors

| Compound | IC50 (nM) | Kd (µM) | Assay Format | Reference |

| FT671 | < 10 | - | Ubiquitin-Rhodamine | [2][12] |

| Compound 1 | 15,100 | 7.7 | Ub-Rh110 / SPR | [2] |

| Compound 2 | < 10 | - | - | [12] |

| ent-2 (enantiomer of 2) | 46,000 | - | - | [2] |

| GNE-6640 | - | - | NMR-based screening | [3] |

| GNE-6776 | - | - | NMR-based screening | [3] |

| FX1-5303 | 0.29 | - | Biochemical Activity Assay | [13] |

| Usp7-IN-9 | 40.8 | - | In vitro enzyme activity | [14] |

Table 2: Cellular Activity of Allosteric USP7 Inhibitors

| Compound | Cellular EC50 (nM) | Cell Line | Assay | Reference |

| FT671 | < 30 | Hypersensitive cancer cell lines | Cell Viability | [12] |

| FX1-5303 | 5.6 | MM.1S | p53 accumulation | |

| FX1-5303 | 15 | MM.1S | Cell Viability | |

| Usp7-IN-9 | 29.6 | LNCaP | Cell Proliferation | [14] |

| Usp7-IN-9 | 41.6 | RS4;11 | Cell Proliferation | [14] |

| p5091 | ~10,000 (IC50) | T47D & MCF7 | Cell Viability | [15] |

Signaling Pathways and Experimental Workflows

USP7-p53-MDM2 Signaling Pathway and Allosteric Inhibition

The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and how its allosteric inhibition can reactivate the tumor suppressor functions of p53.

Caption: Allosteric inhibition of the USP7-p53-MDM2 signaling pathway.

Experimental Protocols and Workflows

Detailed and robust experimental methodologies are crucial for the characterization of USP7 inhibitors. Below are generalized protocols for key biochemical and cellular assays.

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of USP7 by 50%. A common method utilizes a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[16]

Caption: Workflow for a biochemical IC50 determination assay.

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in an appropriate buffer, typically containing a small percentage of DMSO.[16]

-

Enzyme Reaction: In a 96-well plate, add the purified USP7 enzyme to each well.

-

Inhibitor Incubation: Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for binding to the enzyme.[16]

-

Substrate Addition: Initiate the reaction by adding a fluorogenic substrate such as Ubiquitin-AMC.[16]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.[16] The increase in fluorescence corresponds to the cleavage of AMC from ubiquitin and is proportional to USP7 activity.[16]

-

Data Analysis: Plot the rate of reaction (fluorescence increase over time) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

This assay is used to confirm the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of downstream proteins like p53 and MDM2.

Caption: Workflow for a Western blot cell-based assay.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 or U2OS) in culture plates and allow them to adhere.[17] Treat the cells with various concentrations of the USP7 inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.[14]

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors. Determine the total protein concentration of the lysates using a method such as the BCA assay.[14]

-

SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, USP7) and a loading control (e.g., actin or GAPDH).[14]

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative changes in protein levels upon inhibitor treatment.

This guide provides a foundational understanding of the allosteric inhibition of USP7 and the experimental approaches to characterize novel inhibitors. The provided data and protocols serve as a starting point for researchers in this dynamic field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Mechanistic Insights into the Mechanism of Allosteric Inhibition of Ubiquitin-Specific Protease 7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of USP7 Inhibition in the DNA Damage Response: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data on the compound "USP7-IN-2." Therefore, this technical guide provides a comprehensive overview of the role of Ubiquitin-Specific Protease 7 (USP7) in the DNA damage response (DDR) by summarizing the effects of other well-characterized and potent USP7 inhibitors. The mechanisms, experimental protocols, and quantitative data presented herein are representative of the broader class of USP7 inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this field.

Introduction to USP7 and its Role in the DNA Damage Response

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in maintaining genomic integrity.[1] It does so by regulating the stability and function of a multitude of proteins involved in critical cellular processes, including DNA repair, cell cycle control, and apoptosis.[2][3] Dysregulation of USP7 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[4]

USP7's influence on the DNA damage response is multifaceted. It is a key regulator of the p53-MDM2 pathway, where it can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[3] Under normal conditions, USP7 preferentially stabilizes MDM2, leading to p53 degradation.[1] However, upon DNA damage, this balance can shift to favor p53 stabilization, inducing cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[5]

Beyond the p53 axis, USP7 is directly involved in several DNA repair pathways:

-

Homologous Recombination (HR): USP7 inhibition has been shown to disrupt homologous recombination repair, a critical pathway for error-free repair of DNA double-strand breaks (DSBs).[6][7][8] This can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[6]

-

Nucleotide Excision Repair (NER): USP7 regulates NER by deubiquitinating and stabilizing Xeroderma Pigmentosum Complementation Group C (XPC) protein, a key DNA damage recognition factor.[9]

-

Translesion Synthesis (TLS): USP7 can stabilize DNA polymerase eta (Polη), facilitating the bypass of DNA lesions during replication.[10]

-

DSB Repair Protein Stabilization: USP7 interacts with and stabilizes key DDR proteins such as the Mediator of DNA damage checkpoint 1 (MDC1), which is essential for the recruitment of other repair factors to the sites of DNA damage.[11][12]

Inhibition of USP7, therefore, represents a promising therapeutic strategy to compromise the DNA repair capacity of cancer cells, potentially leading to synthetic lethality in tumors with existing DDR defects or enhancing the efficacy of chemo- and radiotherapies.

Quantitative Data on USP7 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of various USP7 inhibitors from in vitro and cell-based assays. This data provides a comparative look at the potency of these compounds.

Table 1: In Vitro Biochemical Activity of USP7 Inhibitors

| Inhibitor | Assay Type | IC50 | Reference |

| Usp7-IN-8 | Ub-Rho110 Enzymatic Assay | 1.4 µM | [13] |

| Usp7-IN-9 | Biochemical Assay | 40.8 nM | [14] |

| FX1-5303 | Biochemical Assay | 0.29 nM | [15] |

Table 2: Cellular Activity of USP7 Inhibitors

| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 / EC50 | Reference |

| Usp7-IN-9 | LNCaP | Cell Proliferation | - | 29.6 nM | [15] |

| Usp7-IN-9 | RS4;11 | Cell Proliferation | - | 41.6 nM | [15] |

| FX1-5303 | MM.1S | p53 Accumulation | - | 5.6 nM | [15] |

| FX1-5303 | MM.1S | Cell Viability | - | 15 nM | [15] |

| S-205474 | H929 | Cell Viability (MTT) | - | 8.8 nM | [15] |

| HBX19818 | Primary CLL cells | Cell Viability | - | 6 µM | [16] |

| HBX19818 | Healthy donor PBMCs | Cell Viability | - | 21 µM | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving USP7 in the DNA damage response and the general workflows for essential experimental protocols.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments used to study the effects of USP7 inhibitors on the DNA damage response. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of DDR Proteins

This protocol allows for the detection of changes in the protein levels of key DDR players like p53, MDM2, and USP7 itself following treatment with a USP7 inhibitor.

Materials:

-

Cell line of interest

-

USP7 inhibitor (e.g., this compound)

-

6-well plates

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (e.g., rabbit anti-USP7, mouse anti-p53, rabbit anti-MDM2, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the USP7 inhibitor or DMSO (vehicle control) for the desired time period (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17] Incubate on ice for 30 minutes with vortexing every 10 minutes.[17] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[18] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C.[18]

-

Wash the membrane three times for 5-10 minutes each with TBST.[16]

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

-

Wash the membrane three times for 10 minutes each with TBST.[16]

-

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[19]

Immunoprecipitation (IP) of USP7 and its Substrates

This protocol is used to study protein-protein interactions, for instance, to assess the interaction between USP7 and MDM2, or to enrich for ubiquitinated forms of a specific protein.

Materials:

-

Cell line of interest

-

USP7 inhibitor

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)[20]

-

Antibody for immunoprecipitation (e.g., rabbit anti-USP7)

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells as described for Western Blotting. Lyse the cells in IP lysis buffer and determine the protein concentration.

-

Pre-clearing the Lysate (Optional but Recommended): To 0.5-1 mg of protein lysate, add 20 µL of Protein A/G beads and incubate with rotation for 1 hour at 4°C.[14] Pellet the beads and transfer the supernatant to a new tube.[14]

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (or isotype control) to the pre-cleared lysate.[14] Incubate with gentle rotation overnight at 4°C.[14]

-

Immune Complex Capture: Add 30 µL of pre-washed Protein A/G beads to each sample and incubate with gentle rotation for 2-4 hours at 4°C.[14]

-

Washing: Pellet the beads and discard the supernatant.[14] Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[21]

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.[14]

-

Analysis: Pellet the beads and analyze the supernatant by Western Blotting for the protein of interest and its interacting partners.

Cell Viability Assay

This assay determines the effect of a USP7 inhibitor on cell proliferation and viability, allowing for the calculation of an IC50 value. The resazurin-based assay is described here as an example.

Materials:

-

Cell line of interest

-

USP7 inhibitor

-

96-well plates

-

Complete cell culture medium

-

Resazurin-based cell viability reagent (e.g., alamarBlue™)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).[22] Allow cells to adhere overnight.[22]

-

Compound Treatment: Prepare serial dilutions of the USP7 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells (in triplicate).[22]

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).[22]

-

Viability Measurement: Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[22]

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.[22]

-

Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[22]

Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DSBs.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

USP7 inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.3% Triton X-100 in PBS)[23]

-

Blocking buffer (5% BSA in PBS)[23]

-

Primary antibody (e.g., mouse anti-γH2AX)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the USP7 inhibitor and/or a DNA damaging agent as required by the experimental design.

-

Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[23]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[23]

-

Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[23]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[23]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.[11] Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[23]

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ/Fiji.[20]

Conclusion

The inhibition of USP7 presents a compelling strategy in cancer therapy, primarily through its ability to disrupt the DNA damage response in tumor cells. By destabilizing key proteins involved in DNA repair and cell cycle control, USP7 inhibitors can induce synthetic lethality and enhance the efficacy of conventional cancer treatments. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the role of USP7 and its inhibitors, like this compound, in the context of the DNA damage response. Further research into specific inhibitors will undoubtedly provide more nuanced insights into their therapeutic potential.

References

- 1. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. USP7 Deregulation Impairs S Phase Specific DNA Repair after Irradiation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7 inhibition alters homologous recombination repair and targets CLL cells independently of ATM/p53 functional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitin-specific protease 7 regulates nucleotide excision repair through deubiquitinating XPC protein and preventing XPC protein from undergoing ultraviolet light-induced and VCP/p97 protein-regulated proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ashpublications.org [ashpublications.org]

- 17. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. crpr-su.se [crpr-su.se]

- 21. benchchem.com [benchchem.com]

- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

USP7-IN-2 and its Impact on Cell Cycle Regulation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a pivotal regulator of cellular homeostasis, with profound implications for cell cycle progression, DNA damage repair, and apoptosis. Its enzymatic activity, which removes ubiquitin moieties from a plethora of substrate proteins, is frequently dysregulated in various malignancies, making it a compelling target for therapeutic intervention. USP7-IN-2 is a small molecule inhibitor of USP7 that offers a valuable tool for dissecting the intricate roles of this deubiquitinase and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the impact of USP7 inhibition by compounds like this compound on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. While specific quantitative data for this compound is emerging, this guide leverages data from other well-characterized, potent USP7 inhibitors to illustrate the conserved cellular responses to USP7 inhibition.

Core Mechanism of Action: Disruption of Cell Cycle Control

Inhibition of USP7 perturbs the tightly regulated machinery of the cell cycle through at least two primary, interconnected mechanisms: the stabilization of the p53 tumor suppressor and the premature activation of Cyclin-Dependent Kinase 1 (CDK1).

-

p53 Pathway Activation: USP7 is a key regulator of the MDM2-p53 axis.[1] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation of p53, which can then transcriptionally activate its downstream targets, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, primarily at the G1/S checkpoint.[2]

-

Premature CDK1 Activation: Recent studies have unveiled a p53-independent mechanism by which USP7 inhibition impacts the cell cycle. USP7 interacts with and regulates the activity of Protein Phosphatase 2A (PP2A), a key phosphatase that suppresses CDK1 activity during interphase.[3][4] Inhibition of USP7 disrupts this regulation, leading to a widespread, premature activation of CDK1 throughout the cell cycle.[3][4] This untimely activation of CDK1 is genotoxic, particularly during DNA replication, and can trigger DNA damage, leading to cell cycle arrest or apoptosis.[3]

Quantitative Data on Cell Cycle Effects of USP7 Inhibition

The inhibition of USP7 leads to significant and quantifiable alterations in cell cycle phase distribution and the expression levels of key cell cycle regulatory proteins. The following tables summarize representative quantitative data from studies using potent USP7 inhibitors.

Table 1: Effect of USP7 Inhibition on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | USP7 Inhibitor | Concentration (µM) | Duration (hours) | % Change in G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |

| MCF7 | p5091 | 10 | 48 | +11.54% | No significant change | -11.86% | [5] |

| T47D | p5091 | 10 | 72 | +14.45% | No significant change | Not specified | [5] |

| MCF7 | siUSP7 | 20 pmol | 48 | +5.48% | No significant change | -7.24% | [5] |

| T47D | siUSP7 | 20 pmol | 48 | +5.56% | +3.06% | Not specified | [5] |

| SK-BR3 | P5091 | Not Specified | Not Specified | Increase in G0/G1 | Not Specified | Not Specified | [6] |

Table 2: Effect of USP7 Inhibition on Cell Cycle Regulatory Protein Expression

| Cell Line | USP7 Inhibitor | Concentration | Duration (hours) | Protein | Change in Expression | Reference |

| HCT-116 | P22077 | 50 µM | 2-4 | p-CDK1 (Tyr15) | Decrease | [3][4] |

| RPE | P22077 | 25 µM | 4 | p-Histone H3 (S10) | Increase | [3] |

| RPE | P22077 | 25 µM | 4 | MPM-2 | Increase | [3] |

| SK-BR3 | P5091 | Increasing | Not Specified | Cyclin D1 | Decrease | [6] |

| SK-BR3 | P5091 | Increasing | Not Specified | CDK4 | Decrease | [6] |

| SK-BR3 | P5091 | Increasing | Not Specified | p27 | Increase | [6] |

| NB cells | Almac4 | Various | 72 | p53 | Increase | [7] |

| NB cells | Almac4 | Various | 72 | MDM2 | Decrease | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and the experimental procedures used to investigate them is crucial for a comprehensive understanding of the effects of this compound.

Figure 1: The USP7-MDM2-p53 signaling axis and its inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]

- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

USP7-IN-2: A Technical Guide to Target Proteins and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of cellular proteins.[1][2] Its involvement in key cellular processes—including the DNA damage response, cell cycle control, epigenetic regulation, and immune response—has positioned it as a significant target for therapeutic intervention, particularly in oncology.[3][4] USP7-IN-2 is one of the small molecule inhibitors developed to target the catalytic activity of USP7. This technical guide provides an in-depth overview of the target proteins and substrates of USP7 that are affected by inhibitors like this compound, along with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The primary mechanism of USP7 inhibition involves the destabilization of its substrates, which can have profound effects on cellular fate. One of the most well-characterized roles of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway.[5][6] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation.[6][7] Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.[6][8]

Target Proteins and Substrates of USP7

USP7 interacts with a diverse array of proteins, modulating their stability and function. These substrates are involved in numerous critical cellular signaling pathways. A summary of key USP7 substrates is provided below.

| Category | Substrate | Function and Consequence of USP7 Inhibition | Citations |

| Tumor Suppression & Cell Cycle Control | p53 | Tumor suppressor; USP7 can deubiquitinate both p53 and its negative regulator MDM2. Inhibition of USP7 generally leads to p53 stabilization. | [2][5][6] |

| MDM2 | E3 ubiquitin ligase for p53; primary substrate of USP7 in the p53 pathway. Inhibition leads to MDM2 degradation and subsequent p53 activation. | [5][6][9] | |

| MDMX (MDM4) | Negative regulator of p53; stabilized by USP7. Inhibition leads to its degradation. | [6] | |

| PTEN | Tumor suppressor; deubiquitination by USP7 regulates its cellular localization and activity. | [2] | |

| FOXO4 | Transcription factor involved in apoptosis and cell cycle arrest; deubiquitination by USP7 affects its localization. | [2] | |

| CDC25A | Cell cycle checkpoint protein; deubiquitinated by USP7. | [2] | |

| DNA Damage Response | Claspin | Adaptor protein in the ATR-Chk1 pathway; deubiquitinated by USP7. | [2] |

| Chk1 | Checkpoint kinase in the ATR-Chk1 pathway; deubiquitinated by USP7. | [2] | |

| RNF168 | E3 ubiquitin ligase involved in DNA double-strand break repair; stabilized by USP7. | [2] | |

| UVSSA | Factor in transcription-coupled DNA repair; stabilized by USP7. | [2][3] | |

| XPC | DNA repair protein; degradation is prevented by USP7. | [2] | |

| HLTF | Regulates error-free DNA bypass; stabilized by USP7. | [2] | |

| Rad18 | E3 ubiquitin ligase that monoubiquitinates PCNA; stabilized by USP7. | [2][3] | |

| Epigenetic Regulation | DNMT1 | DNA methyltransferase; stabilized by USP7. | [2] |

| UHRF1 | Recruits DNMT1 to maintain DNA methylation; stabilized by USP7. | [2] | |

| Histone H2A/H3 | USP7 can modulate their ubiquitination status. | [2] | |

| Immune Response & Inflammation | NF-κB (p65) | Transcription factor in inflammation; directly deubiquitinated by USP7. | [3][10] |

| IκBα | Inhibitor of NF-κB; its stabilization is promoted by USP7 inhibition. | [10] | |

| Viral Proteins | ICP0 (HSV-1) | E3 ubiquitin ligase from Herpes Simplex Virus-1; stabilized by USP7. | [2] |

| EBNA1 (EBV) | Epstein-Barr virus nuclear antigen 1; interacts with USP7, affecting p53 stability. | [2][5] | |

| LANA (KSHV) | Kaposi's sarcoma-associated herpesvirus protein; interacts with USP7. | [2] |

Quantitative Data for USP7 Inhibitors

The potency of USP7 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Citations |

| USP7-IN-8 | Ub-Rho110 Enzymatic Assay | Purified USP7 | 1.4 µM | [11] |

| FX1-5303 | Biochemical Activity Assay | Purified USP7 | 0.29 nM | [12] |

| FX1-5303 | p53 Accumulation Assay | MM.1S cells | 5.6 nM (EC50) | [12] |

| FX1-5303 | Cell Viability Assay | MM.1S cells | 15 nM | [12] |

| P5091 | Cell Viability Assay | LNCaP cells | ~9.2 - 19.7 µM | [13] |

| P5091 | Cell Viability Assay | PC-3 cells | ~2.0 - 15.4 µM | [13] |

| P5091 | Cell Viability Assay | 22Rv1 cells | ~6.0 µM | [13] |

| FT671 | Binding Assay (SPR) | USP7 Catalytic Domain | 65 nM (Kd) | [14] |

| FT671 | Inhibition Assay | Purified USP7 | 52 nM | [14] |

| FT827 | Binding Assay (SPR) | USP7 Catalytic Domain | 7.8 µM (Kd) | [14] |

Signaling Pathways Modulated by USP7 Inhibition

USP7 is a central node in several critical signaling pathways. Its inhibition can therefore have wide-ranging effects on cellular processes.

p53-MDM2 Signaling Pathway

Inhibition of USP7 disrupts the stabilization of MDM2, leading to its degradation. This in turn allows for the accumulation and activation of the tumor suppressor p53, triggering downstream events such as cell cycle arrest and apoptosis.[6]

DNA Damage Response Pathway

USP7 plays a significant role in the DNA damage response (DDR) by deubiquitinating and stabilizing several key proteins involved in DNA repair pathways, such as the ATR-Chk1 branch.[2]

NF-κB Signaling Pathway

USP7 can directly deubiquitinate the p65 subunit of NF-κB or indirectly modulate the pathway by affecting upstream factors like IκBα, thereby influencing inflammatory responses.[10]

Experimental Protocols

Biochemical Assay for USP7 Activity (Ubiquitin-Rhodamine 110 Assay)

This protocol is designed to measure the in vitro enzymatic activity of USP7 and to determine the IC50 value of an inhibitor like this compound.

Materials:

-

Purified recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well black, low-volume assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 5 µL of diluted USP7 enzyme to each well to a final concentration of, for example, 200 pM.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate to a final concentration of 100 nM.

-

Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of fluorescence versus time) for each well.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Antibodies: anti-USP7 and a secondary antibody

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-USP7 antibody.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Western Blotting for USP7 Substrate Stabilization

This protocol is used to assess the effect of USP7 inhibition on the protein levels of its substrates, such as MDM2 and p53.

Materials:

-

Cancer cell line (e.g., HCT116 wild-type p53)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with increasing concentrations of this compound or vehicle for a desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein levels relative to the loading control. An increase in p53 and p21 levels and a decrease in MDM2 levels would be expected upon USP7 inhibition.[8]

Conclusion

This compound and other inhibitors of USP7 represent a promising therapeutic strategy, particularly in oncology, due to their ability to modulate key cellular pathways involved in tumor progression. A thorough understanding of the diverse substrates of USP7 and the downstream consequences of its inhibition is crucial for the rational design and clinical development of these targeted therapies. The experimental protocols provided herein offer a framework for the preclinical evaluation of novel USP7 inhibitors. Future research will likely continue to uncover additional substrates and cellular roles of USP7, further refining the therapeutic applications of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 5. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of USP7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology.[1][2][3] As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability of numerous proteins implicated in cancer development and progression.[1][2][4] Its substrates include key cellular regulators such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2.[1][5][6] Overexpression of USP7 is a common feature in a variety of cancers and is often associated with a poor prognosis.[1][2][7] Consequently, the development of small molecule inhibitors targeting USP7 represents a promising therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the preclinical data for several key USP7 inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation. While specific data for a compound designated "USP7-IN-2" is not publicly available, this document will focus on well-characterized inhibitors such as FT671, GNE-6776, and XL177A to provide a representative understanding of the preclinical landscape for this class of molecules.

Mechanism of Action: The USP7-MDM2-p53 Axis

The primary mechanism by which USP7 inhibitors exert their anti-tumor effects is through the modulation of the MDM2-p53 signaling pathway.[5][8][9] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2.[1][10] MDM2, in turn, is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][5][10] By inhibiting USP7, small molecules can induce the degradation of MDM2, leading to the stabilization and accumulation of p53.[1][5][8] Activated p53 can then trigger downstream cellular responses, including cell cycle arrest and apoptosis, thereby suppressing tumor growth.[1][5][10] It is noteworthy that the efficacy of USP7 inhibitors is often dependent on the p53 status of the cancer cells, with wild-type p53 being a key determinant of response.[11]

Beyond the canonical p53 pathway, USP7 inhibition can also exert anti-tumor effects through p53-independent mechanisms, such as the destabilization of other oncoproteins like FOXM1 and N-Myc.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for several well-characterized USP7 inhibitors. This data provides a comparative view of their potency and cellular activity.

Table 1: In Vitro Enzymatic and Cellular Potency of USP7 Inhibitors

| Compound | USP7 IC50 (nM) | Cellular EC50 (nM) | Cell Line(s) | Reference(s) |

| FT671 | ~100-2000 (probe reactivity) | Not specified | Not specified | [5] |

| GNE-6640 | 750 (FL), 430 (CD) | Not specified | Not specified | [12] |

| GNE-6776 | 1340 (FL), 610 (CD) | >1000 | Not specified | [12] |

| OAT-4828 | 22 (Ub-CHOP), 33 (Ub-AMC) | Not specified | Not specified | [8] |

| XL177A | Sub-nanomolar | Not specified | ~500 cancer cell lines | [11] |

| P5091 | 4200 | Not specified | Multiple Myeloma | [9] |

FL: Full-Length USP7, CD: Catalytic Domain

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the preclinical evaluation of USP7 inhibitors.

USP7 Enzymatic Assay (Fluorogenic)

This assay is designed to measure the enzymatic activity of USP7 and assess the potency of inhibitors.

-

Principle: The assay utilizes a fluorogenic, ubiquitinated substrate (e.g., Ub-AMC). Cleavage of the substrate by USP7 releases a fluorescent molecule (AMC), which can be quantified.

-

Procedure:

-

Purified recombinant USP7 enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The fluorogenic substrate (e.g., Ubiquitin-AMC) is added to initiate the reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity is measured at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay assesses the effect of USP7 inhibitors on the proliferation and viability of cancer cells.

-

Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells in a culture.

-

Procedure (using CellTiter-Glo® as an example):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the USP7 inhibitor or vehicle control.

-

After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

EC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Western Blotting for Target Engagement and Downstream Effects

This technique is used to detect changes in the protein levels of USP7 substrates (e.g., MDM2, p53) following inhibitor treatment.

-

Procedure:

-

Cells are treated with the USP7 inhibitor for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-MDM2, anti-p53, anti-p21, and a loading control like anti-GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Changes in protein levels are quantified by densitometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical study of USP7 inhibitors.

Caption: The USP7-MDM2-p53 signaling pathway and the effect of USP7 inhibition.

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Perspectives